Yosprala
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Overview
Description
Yosprala is a pharmaceutical compound that combines two active ingredients: aspirin (acetylsalicylic acid) and omeprazole. Aspirin is a well-known antiplatelet agent used for the prevention of cardiovascular events, while omeprazole is a proton pump inhibitor that reduces stomach acid production. This compound is designed to provide the cardiovascular benefits of aspirin while minimizing the risk of gastrointestinal side effects associated with long-term aspirin use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Yosprala involves the synthesis of its two active components, aspirin and omeprazole, followed by their combination into a single dosage form.
Aspirin Synthesis: Aspirin is synthesized through the esterification of salicylic acid with acetic anhydride. The reaction is typically catalyzed by an acid, such as sulfuric acid or phosphoric acid, and is carried out under reflux conditions.
Omeprazole Synthesis: Omeprazole is synthesized through a multi-step process involving the condensation of 2-mercapto-5-methoxybenzimidazole with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine.
Industrial Production Methods
In industrial settings, the production of this compound involves the large-scale synthesis of aspirin and omeprazole, followed by their formulation into a single tablet. The tablet is designed to provide immediate-release omeprazole and delayed-release aspirin, ensuring the sequential delivery of the two active ingredients .
Chemical Reactions Analysis
Types of Reactions
Aspirin: Aspirin undergoes hydrolysis in the presence of water, leading to the formation of salicylic acid and acetic acid.
Omeprazole: Omeprazole is stable under acidic conditions but can undergo degradation under basic conditions.
Common Reagents and Conditions
Aspirin: Common reagents include acetic anhydride for esterification and water for hydrolysis.
Omeprazole: Common reagents include bases such as sodium hydroxide for synthesis and oxidizing agents for oxidation reactions.
Major Products Formed
Scientific Research Applications
Yosprala has a wide range of scientific research applications, particularly in the fields of medicine and pharmacology.
Cardiovascular Research: This compound is used in studies investigating the prevention of cardiovascular events, such as heart attacks and strokes, in patients at risk of developing aspirin-associated gastric ulcers
Gastrointestinal Research: The combination of aspirin and omeprazole in this compound is studied for its potential to reduce the risk of gastrointestinal side effects, such as ulcers and bleeding, associated with long-term aspirin use
Pharmacokinetics and Pharmacodynamics: Research on this compound includes studies on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (mechanism of action and effects) of the combined formulation.
Mechanism of Action
Yosprala exerts its effects through the coordinated delivery of aspirin and omeprazole.
Comparison with Similar Compounds
Yosprala is unique in its combination of aspirin and omeprazole, providing both cardiovascular protection and gastrointestinal safety. Similar compounds include:
Aspirin Alone: While effective for cardiovascular protection, aspirin alone can cause gastrointestinal side effects, such as ulcers and bleeding.
Omeprazole Alone: Omeprazole alone is effective for reducing gastric acid production but does not provide the cardiovascular benefits of aspirin.
Other Combination Therapies: Other combination therapies may include different proton pump inhibitors or antiplatelet agents, but this compound’s specific combination of aspirin and omeprazole offers a unique balance of benefits.
Properties
CAS No. |
1259513-22-8 |
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Molecular Formula |
C26H27N3O7S |
Molecular Weight |
525.6 g/mol |
IUPAC Name |
2-acetyloxybenzoic acid;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H19N3O3S.C9H8O4/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h5-8H,9H2,1-4H3,(H,19,20);2-5H,1H3,(H,11,12) |
InChI Key |
DUFFEAYSMVMWOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.CC(=O)OC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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